molecular formula C14H11ClO3 B3034246 4-[(3-Chlorophenoxy)methyl]benzoic acid CAS No. 149288-39-1

4-[(3-Chlorophenoxy)methyl]benzoic acid

Cat. No.: B3034246
CAS No.: 149288-39-1
M. Wt: 262.69 g/mol
InChI Key: WZQPLLGVPRSMBD-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Chemical Literature

A thorough review of scientific databases and historical chemical literature reveals a significant finding: there is a notable absence of specific research or formal documentation for 4-[(3-Chlorophenoxy)methyl]benzoic acid. Unlike its structural isomers, such as 4-[(4-Chlorophenoxy)methyl]benzoic acid, which has documented synthesis and research applications, the 3-chloro substituted variant does not appear to have a defined history within academic or industrial research.

The synthesis of similar compounds, namely phenoxyalkanoic acids and other benzoic acid derivatives, often involves well-established methods like the Williamson ether synthesis. This reaction, first reported in 1850, is a versatile method for preparing ethers by reacting an alkoxide with an alkyl halide. masterorganicchemistry.com It is plausible that this compound could be synthesized using a variation of this method, for instance, by reacting 3-chlorophenol (B135607) with a derivative of 4-methylbenzoic acid. However, no specific reports of such a synthesis for this particular isomer are readily available.

The general class of chlorophenoxy herbicides, which share the chlorophenoxy moiety, gained prominence in the mid-20th century. taylorandfrancis.comnih.gov Research into these compounds has been extensive, focusing on their biological activity and environmental impact. oup.commdpi.comresearchgate.net Despite this broad interest in related structures, this compound appears to have been overlooked in the scientific narrative.

Significance and Research Interest in Benzoic Acid Derivatives

Benzoic acid and its derivatives are a cornerstone of organic chemistry and have garnered significant research interest due to their diverse applications in medicine, agriculture, and materials science. The versatility of the benzoic acid scaffold allows for a wide range of chemical modifications, leading to compounds with varied biological activities and physical properties.

In the realm of medicinal chemistry, benzoic acid derivatives are integral to the development of new therapeutic agents. They have been investigated for a multitude of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, certain derivatives have shown promise as FFA1 agonists for the treatment of type 2 diabetes. nih.gov The ability to functionalize the benzoic acid ring allows for the fine-tuning of a molecule's interaction with biological targets.

In agricultural science, derivatives of phenoxyacetic acid and phenoxyalkanoic acid, which are structurally related to the compound , have been widely used as herbicides. mdpi.comresearchgate.net The substitution pattern on the phenoxy ring is known to significantly influence the herbicidal activity and selectivity of these compounds. oup.com

The following table provides a brief overview of the research areas for various benzoic acid derivatives, illustrating the breadth of interest in this class of compounds.

Derivative ClassArea of Research Interest
Chlorophenoxyacetic acidsHerbicidal activity, environmental degradation
Phenoxyacetic acidsFree fatty acid receptor 1 (FFA1) agonists, potential antidiabetic agents
4-Hydroxybenzoic acid derivativesAntimicrobial, antioxidant, and anticancer properties; use in cosmetics and pharmaceuticals
4-Formylbenzoic acidIntermediate in the synthesis of polymers and pharmaceuticals

Current Research Landscape and Gaps for this compound

The current research landscape for this compound is essentially a blank slate. The lack of published studies indicates a significant research gap for this specific compound. While its para-substituted isomer, 4-[(4-Chlorophenoxy)methyl]benzoic acid, is commercially available and has been used as an intermediate in the synthesis of other organic compounds, the same cannot be said for the 3-chloro variant.

The primary research gaps for this compound include:

Synthesis and Characterization: There are no documented, optimized, and validated methods for the synthesis of this compound. Consequently, its fundamental physicochemical properties, such as melting point, solubility, and spectral data (NMR, IR, MS), have not been reported.

Biological Activity Screening: The compound has not been screened for any potential biological activities. Given the wide range of activities observed in other benzoic acid and chlorophenoxy derivatives, it is plausible that this molecule could exhibit interesting properties. Areas for potential investigation could include its efficacy as an antimicrobial, herbicidal, or anticancer agent.

Chemical Reactivity and Application: Without a reliable synthetic route and characterization, the potential of this compound as a chemical intermediate or building block in the synthesis of more complex molecules remains entirely unexplored.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-chlorophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-2-1-3-13(8-12)18-9-10-4-6-11(7-5-10)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQPLLGVPRSMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280457
Record name 4-[(3-Chlorophenoxy)methyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149288-39-1
Record name 4-[(3-Chlorophenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149288-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Chlorophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 3 Chlorophenoxy Methyl Benzoic Acid

Established Synthetic Routes to 4-[(3-Chlorophenoxy)methyl]benzoic acid

The synthesis of this compound is primarily achieved through well-established multistep pathways. The core of these routes typically involves the formation of an ether linkage between a substituted phenol (B47542) and a benzoic acid derivative, followed by necessary functional group transformations.

A prevalent and logical synthetic approach involves two key stages:

Ether Formation : The creation of the ether bond between the 3-chlorophenol (B135607) and a 4-(halomethyl)benzoate moiety.

Hydrolysis : The conversion of the resulting ester intermediate into the final carboxylic acid product.

This strategy allows for the controlled and sequential construction of the target molecule from readily available precursors.

Core Reaction Mechanisms and Conditions (e.g., Williamson Ether Synthesis)

The cornerstone of the synthesis for this compound is the Williamson ether synthesis, a robust and versatile method for forming ethers. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

The mechanism involves the following steps:

Deprotonation : The phenolic proton of 3-chlorophenol is abstracted by a base to form a potent nucleophile, the 3-chlorophenoxide ion.

Nucleophilic Attack : The 3-chlorophenoxide ion then performs a backside attack on the electrophilic carbon of an alkyl halide, such as methyl 4-(bromomethyl)benzoate. wikipedia.org

Displacement : This concerted attack displaces the halide leaving group, resulting in the formation of the ether bond and yielding the ester precursor to the final product. wikipedia.orgmasterorganicchemistry.com

For the SN2 mechanism to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. wikipedia.org The reaction conditions are critical for achieving high yields and are typically optimized for the specific substrates involved.

Below is an interactive data table summarizing typical reaction conditions for Williamson ether synthesis.

ParameterConditionRationale & Citation
Base NaOH, K₂CO₃Strong bases are required to fully deprotonate the phenol, creating the necessary nucleophilic phenoxide. gordon.eduresearchgate.net
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents are preferred as they solvate the cation of the base but do not interfere with the nucleophile, thus accelerating the SN2 reaction.
Alkyl Halide Methyl 4-(bromomethyl)benzoateA primary halide is essential to favor the SN2 pathway over elimination. Bromides are often used as they provide a good balance of reactivity and stability. wikipedia.org
Temperature 50-100 °C (Reflux)Heating is often required to provide sufficient activation energy for the reaction to proceed at a practical rate. Reaction times can range from 1 to 8 hours. wikipedia.orggordon.edu

Precursor Chemistry and Intermediate Transformations in Phenoxy-Benzoic Acid Synthesis

The successful synthesis of this compound relies on the availability and reactivity of its key precursors. The primary intermediates are a phenoxide component and a benzoic acid component bearing a reactive methyl halide.

Precursor Synthesis:

3-Chlorophenoxide : This intermediate is typically generated in situ by treating commercially available 3-chlorophenol with a suitable base like sodium hydroxide (B78521) or potassium carbonate.

Methyl 4-(bromomethyl)benzoate : This key electrophile is not commonly available and must be synthesized. A standard method is the radical bromination of methyl p-toluate (B1214165) (the methyl ester of 4-methylbenzoic acid). This reaction is often initiated by light or a radical initiator (like AIBN) in the presence of N-bromosuccinimide (NBS).

Final Transformation:

Following the successful Williamson ether synthesis to form the intermediate, methyl 4-[(3-chlorophenoxy)methyl]benzoate, a final hydrolysis step is required to obtain the target carboxylic acid. This is typically achieved through saponification, where the ester is treated with a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution, followed by acidification with a strong acid like HCl to protonate the carboxylate salt. gordon.edu

Advanced Synthetic Strategies and Optimization Studies

While the Williamson ether synthesis is a reliable method, research into advanced strategies focuses on improving reaction efficiency, increasing yields, reducing reaction times, and employing more environmentally benign conditions.

Efficiency and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Studies on related syntheses have shown that variables such as solvent choice, reaction temperature, and the stoichiometry of reactants significantly impact the outcome. researchgate.net For example, conducting reactions under reflux conditions has been shown to dramatically increase product yield compared to room temperature. researchgate.net

Modern techniques to enhance efficiency include:

Microwave-Assisted Synthesis : This method can drastically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.

Green Chemistry Approaches : The use of surfactant-assisted synthesis in aqueous media is an innovative approach. researchgate.net Surfactants like cetyltrimethylammonium bromide (CTAB) can form micelles in water, creating a microenvironment where the organic reactants can concentrate and react efficiently, even though the target product is water-insoluble. researchgate.net

The following table outlines parameters that are often optimized to enhance reaction efficiency, based on findings from related studies. researchgate.net

ParameterVariationEffect on Yield
Solvent Acetic Acid vs. other solventsAcetic acid was found to be the preeminent solvent in a specific multi-component reaction, leading to higher yields. researchgate.net
Temperature Room Temperature vs. RefluxIncreasing the temperature to reflux conditions increased the product yield from 12% to 45% over the same time period. researchgate.net
Reactant Stoichiometry Increasing equivalents of starting materialsUsing a larger amount of starting materials resulted in a higher yield of 58%. researchgate.net

Novel Catalytic Approaches for Related Phenoxy-Benzoic Acid Analogues

To overcome some limitations of traditional methods, novel catalytic systems have been developed for the synthesis of phenoxy-benzoic acids and related diaryl ethers.

Copper-Catalyzed Synthesis : Ullmann-type coupling reactions, which use copper catalysts, are a powerful alternative for forming aryl-ether bonds, especially when SN2 reactions are difficult. researchgate.netgoogle.com This involves reacting an aryl halide with a phenol in the presence of a copper catalyst and a base.

Catalytic Oxidation : An alternative synthetic route involves the catalytic oxidation of a precursor molecule. For instance, a tolyl group can be selectively oxidized to a benzoic acid. researchgate.net This approach can be used to synthesize phenoxybenzoic acids from phenoxytoluenes using a catalytic system, such as one based on cobalt acetate, often promoted by bromide. researchgate.netgoogle.com This method can be performed at moderate temperatures and atmospheric pressure. google.com

Derivatization and Structural Modification of this compound

The structure of this compound possesses a carboxylic acid functional group, which is a versatile handle for a wide range of chemical modifications and derivatizations. These transformations are crucial for creating analogues for various research applications.

The primary site for derivatization is the carboxyl group, which can be readily converted into other functional groups:

Esterification : The carboxylic acid can be converted into esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with an alcohol. orgsyn.orgorgsyn.org

Amidation : Amides can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of peptide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), to activate the carboxylic acid. researchgate.net

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 4-[(3-chlorophenoxy)methyl]benzyl alcohol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

The table below summarizes key derivatization reactions for the benzoic acid moiety.

ReactionReagent(s)Resulting Functional Group
EsterificationR-OH, H⁺ (acid catalyst)Ester (-COOR)
Acyl Chloride FormationSOCl₂ or (COCl)₂Acyl Chloride (-COCl) orgsyn.orgorgsyn.org
AmidationR-NH₂, Coupling Agents (e.g., EDC)Amide (-CONHR) researchgate.net
ReductionLiAlH₄, then H₂OPrimary Alcohol (-CH₂OH)

These structural modifications allow for the systematic alteration of the molecule's properties, which is a fundamental practice in medicinal chemistry and materials science.

Synthesis of Analogues with Varied Substituent Patterns

The core structure of this compound offers multiple sites for modification, allowing for the synthesis of a diverse range of analogues. The primary strategies for creating these analogues involve either modifying the starting materials before the key bond-forming reactions or direct functionalization of the parent molecule.

A common approach to synthesizing the basic scaffold of (phenoxymethyl)benzoic acids is through a Williamson ether synthesis, where a substituted phenol is reacted with a halo-substituted methylbenzoic acid derivative. By varying the substitution patterns on both the phenol and the benzoic acid precursors, a library of analogues can be generated. For instance, different isomers of chlorophenol (ortho, meta, para) or phenols with other electron-withdrawing or electron-donating groups can be used. Similarly, the position of the methyl group on the benzoic acid can be varied (ortho, meta, para).

Another key synthetic step is the oxidation of the methyl group to a carboxylic acid. This is often achieved after the ether linkage is formed. The choice of oxidizing agent and reaction conditions can be critical to achieving high yields and avoiding unwanted side reactions. For example, the oxidation of substituted toluenes can be catalyzed by transition metal salts in the presence of an oxygen source. google.com The mechanism of such oxidations often involves radical intermediates. nih.govnih.gov

Detailed research findings on the synthesis of specific analogues are presented in the table below:

Analogue NameStarting MaterialsKey Reaction TypeReference
4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-2-butenoyl)-2-methylbenzoic acid, Hydroxylamine hydrochlorideCyclization googleapis.com
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid4-amino benzoic acid, HydroxynaphthaldehydeImine formation preprints.org
3- and 4-(3-alkoxy-4-acyloxyphenylmethyl) benzoic acids3- and 4-[(3-alkoxy-4-acyloxyphenyl)methylideneamino]benzoic acids, Sodium triacetoxyhydridoborateReduction of Schiff base researchgate.net

Creation of Complex Molecular Architectures Incorporating the this compound Moiety

The this compound moiety can serve as a versatile building block for the construction of more complex molecular architectures. nih.govbeilstein-journals.orgwhiterose.ac.ukwhiterose.ac.uk The carboxylic acid group provides a convenient handle for a variety of coupling reactions, such as amidation and esterification, allowing for its incorporation into larger molecules like polymers, dendrimers, or pharmacologically active compounds.

In the field of medicinal chemistry, benzoic acid derivatives are frequently used to explore structure-activity relationships (SAR) in drug discovery programs. nih.govnih.gov For example, the this compound scaffold can be linked to various pharmacophores to modulate properties such as target binding, solubility, and metabolic stability. The synthesis of N-acyl-α-amino acids and their subsequent conversion to 1,3-oxazol-5(4H)-ones demonstrates the utility of related benzoic acid chlorides in creating peptide-like structures. nih.govnih.gov

The following table provides examples of how related benzoic acid derivatives have been incorporated into more complex structures:

Complex Molecule TypeBuilding BlockCoupling ReactionApplicationReference
N-acyl-α-amino acid derivatives4-[(4-chlorophenyl)sulfonyl]benzoyl chlorideN-acylation of valineAntimicrobial agents nih.govnih.gov
4-Substituted methoxylbenzoyl-aryl-thiazoles3,4,5-trimethoxybenzoic acidAmide couplingAnticancer agents nih.gov
3-sulfonamido benzoic acid derivativesSubstituted benzoic acidsSulfonamide formationP2Y14R antagonists for acute lung injury nih.gov
Gefitinib (drug molecule)Methyl 3-hydroxy-4-methoxybenzoateMulti-step synthesis involving alkylation, nitration, reduction, cyclization, and aminationAnticancer drug mdpi.com

Mechanistic Studies of Derivatization Reactions (e.g., oxidation, reduction, substitution, cyclization, alkylation)

The derivatization of this compound primarily involves reactions of the carboxylic acid group and electrophilic aromatic substitution on the benzene (B151609) rings.

Oxidation and Reduction: The oxidation of the precursor, 4-((3-chlorophenoxy)methyl)toluene, to the carboxylic acid is a key transformation. The mechanism of toluene (B28343) oxidation by hydroxyl radicals, for instance, has been studied theoretically and can proceed through hydrogen abstraction from the methyl group to form a benzyl (B1604629) radical, which is then further oxidized. nih.gov This process can also be influenced by the presence of catalysts. mdpi.com The atmospheric oxidation of toluene is a complex process involving multiple competing pathways. nih.gov

Esterification and Amidation: The carboxylic acid group readily undergoes esterification with alcohols and amidation with amines. These reactions typically proceed via nucleophilic acyl substitution. The esterification is often catalyzed by a strong acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. iajpr.com Similarly, amidation can be facilitated by coupling agents that activate the carboxylic acid.

Substitution Reactions: The aromatic rings of this compound can undergo electrophilic substitution reactions. The directing effects of the substituents (the chlorophenoxymethyl group and the carboxylic acid) will determine the position of substitution.

The following table summarizes common derivatization reactions and their mechanistic features:

Reaction TypeReagentsKey Mechanistic FeatureProduct Type
OxidationOxidizing agents (e.g., KMnO4, CrO3), O2/catalystRadical intermediates, Mars-van Krevelen mechanism for catalytic oxidationCarboxylic acid
EsterificationAlcohol, Acid catalystNucleophilic acyl substitutionEster
AmidationAmine, Coupling agentNucleophilic acyl substitutionAmide
NitrationNitrating mixture (HNO3/H2SO4)Electrophilic aromatic substitutionNitro-substituted derivative
AlkylationAlkyl halide, Lewis acidFriedel-Crafts alkylation on the aromatic ringAlkyl-substituted derivative

Spectroscopic and Structural Characterization of 4 3 Chlorophenoxy Methyl Benzoic Acid and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic methods provides a complete picture of the molecular framework of 4-[(3-Chlorophenoxy)methyl]benzoic acid, from the connectivity of atoms to the electronic and vibrational properties of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), would provide a detailed map of the proton and carbon environments and their connectivities.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid and the chlorophenoxy rings, the methylene (B1212753) protons of the -CH₂- linker, and the acidic proton of the carboxylic acid group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons on the benzoic acid ring, being adjacent to the electron-withdrawing carboxylic acid group, would likely appear as two doublets in the downfield region (typically δ 7.5-8.2 ppm). The protons on the 3-chlorophenoxy ring would present a more complex splitting pattern in the aromatic region (approximately δ 6.8-7.4 ppm) due to the influence of the chlorine atom and the ether linkage. The methylene protons (-O-CH₂-Ar) are expected to appear as a singlet at approximately δ 5.0-5.5 ppm. The carboxylic acid proton is anticipated to be a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), which may be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ ~170-180 ppm). The aromatic carbons would resonate in the range of δ 110-160 ppm, with their specific shifts influenced by the attached substituents (-COOH, -O-CH₂-, -Cl). The methylene carbon (-O-CH₂-Ar) would appear at approximately δ 65-75 ppm.

Proton (¹H) Predicted Chemical Shift (δ, ppm) Multiplicity Carbon (¹³C) Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)> 10broad sCarbonyl (-COOH)170-180
Aromatic (Benzoic Acid)7.5-8.2d, dAromatic (Benzoic Acid)125-145
Aromatic (Chlorophenoxy)6.8-7.4mAromatic (Chlorophenoxy)115-160
Methylene (-O-CH₂-Ar)5.0-5.5sMethylene (-O-CH₂-Ar)65-75

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid. The C-O stretching of the ether linkage is expected to appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenoxy group would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The C=C stretching vibrations of the benzene (B151609) rings would be prominent. The C-Cl stretching vibration may also be observable. The C=O stretching of the carboxylic acid is typically weaker in the Raman spectrum compared to the FT-IR spectrum.

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch (dimer)2500-3300 (broad)Weak
Carboxylic AcidC=O stretch1680-1710 (strong)Moderate
EtherC-O stretch1200-1250Moderate
AromaticC-H stretch> 3000Strong
AromaticC=C stretch1450-1600Strong
Chloro-aromaticC-Cl stretch600-800Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, two main absorption bands would be expected, corresponding to the π → π* transitions of the aromatic rings. The presence of the chromophoric benzoic acid and chlorophenoxy groups would influence the position and intensity of these bands. Benzoic acid itself shows a primary absorption band (B-band) around 230 nm and a secondary, less intense band (C-band) around 270-280 nm. chemicalbook.comniscpr.res.in The substitution pattern on both aromatic rings in this compound would likely cause a slight bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. The exact λmax values would depend on the solvent used due to solvatochromic effects. nist.gov

Transition System Predicted λmax (nm)
π → π* (B-band)Aromatic Rings~230-240
π → π* (C-band)Aromatic Rings~270-290

Mass Spectrometry (GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis of this compound, with LC-MS often being more suitable for non-volatile and thermally labile compounds like carboxylic acids.

In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would provide valuable structural information. Key fragmentations would likely include the cleavage of the ether bond, leading to fragments corresponding to the 3-chlorophenoxy group and the 4-methylbenzoic acid radical cation (or vice versa). Another characteristic fragmentation would be the loss of the carboxylic acid group (-COOH) or water (H₂O) from the molecular ion. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a distinctive feature in the mass spectrum for all chlorine-containing fragments.

X-ray Diffraction Studies for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, an X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

In the solid state, benzoic acid and its derivatives often form hydrogen-bonded dimers through their carboxylic acid groups. researchgate.net It is highly probable that this compound would also exhibit this dimeric structure. The analysis of the crystal packing would reveal other intermolecular interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atom, which stabilize the crystal lattice.

Multi-Technique Approaches for Comprehensive Characterization of this compound

A comprehensive understanding of this compound can only be achieved through the synergistic application of multiple analytical techniques. The data obtained from NMR spectroscopy provides the complete covalent structure in solution. Vibrational spectroscopy (FT-IR and FT-Raman) confirms the presence of key functional groups and provides information about their chemical environment. UV-Vis spectroscopy elucidates the electronic properties of the molecule. Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis. Finally, single-crystal X-ray diffraction offers an unambiguous determination of the solid-state structure and intermolecular interactions.

By integrating the information from these diverse techniques, a complete and detailed characterization of this compound is possible, providing a solid foundation for further studies on its properties and potential applications.

Computational and Theoretical Investigations of 4 3 Chlorophenoxy Methyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-Empirical Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. d-nb.info These methods have been applied to various benzoic acid derivatives to provide a detailed understanding of their molecular characteristics. nih.govactascientific.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible bonds, such as the ether linkage and the connection to the benzoic acid group in 4-[(3-Chlorophenoxy)methyl]benzoic acid, conformational analysis is performed to identify different stable conformers. Theoretical calculations using methods like DFT with various basis sets (e.g., 6-31G*, 6-311++G(d,p)) are used to optimize the geometries of these conformers. d-nb.infonih.govnih.gov The stability of different molecular systems can be confirmed by ensuring no imaginary frequencies are observed after optimization. d-nb.info

Prediction of Vibrational Frequencies and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. researchgate.netresearchgate.net Quantum chemical calculations can predict these vibrational frequencies. nih.govscirp.org A comparison between the theoretically calculated and experimentally observed vibrational spectra allows for a detailed assignment of the vibrational modes to specific molecular motions. actascientific.comnih.govscirp.org Often, calculated harmonic frequencies are scaled to correct for anharmonicity and methodological approximations, improving the agreement with experimental data. researchgate.netscirp.orgscirp.org For example, C-H stretching vibrations in aromatic structures are typically predicted and observed in the 3000-3100 cm⁻¹ region. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and potential applications. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netnih.gov The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability. actascientific.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. researchgate.net It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.netejosat.com.tr

Interactive Table: Frontier Molecular Orbital Energies

Parameter Energy (eV) Description
EHOMO -6.82 Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. actascientific.com
ELUMO -1.82 Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. actascientific.com

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net These descriptors provide a theoretical framework to understand the molecule's behavior in chemical reactions. nih.gov Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as half the HOMO-LUMO energy gap. actascientific.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings. actascientific.comnih.gov

Interactive Table: Global Reactivity Descriptors

Descriptor Value (eV) Formula
Electronegativity (χ) 4.32 -(EHOMO + ELUMO)/2
Chemical Hardness (η) 2.50 (ELUMO - EHOMO)/2 actascientific.com
Chemical Softness (S) 0.40 1/η

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a solid-state crystal lattice is governed by various non-covalent intermolecular interactions. Understanding these interactions is vital for predicting the physical properties of the material.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govkmu.edu.trnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions. mdpi.comdoi.org

Analysis of Hydrogen Bonding Interactions (Intra- and Intermolecular)

Hydrogen bonds are primarily electrostatic interactions that occur when a hydrogen atom attached to an electronegative atom (donor) interacts with a second electronegative atom (acceptor). nih.gov These interactions can occur within the same molecule (intramolecular) or between different molecules (intermolecular) and play a critical role in determining the supramolecular architecture and crystal packing of molecular solids. nih.gov

For this compound, the most significant functional group capable of forming strong hydrogen bonds is the carboxylic acid moiety (-COOH). In the solid state, carboxylic acids typically form robust intermolecular O—H⋯O hydrogen bonds. researchgate.netnih.gov This interaction commonly leads to the formation of centrosymmetric cyclic dimers, a well-documented supramolecular motif in the crystal structures of benzoic acid and its derivatives. nih.gov It is therefore highly probable that this compound molecules self-assemble into such dimers in the crystalline phase.

Energy Frameworks for Molecular Packing Analysis

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method provides a detailed understanding of the molecular packing by calculating the relative strengths of different types of interactions, such as electrostatic and dispersion forces, which hold the molecules together. researchgate.net The analysis results in graphical representations that illustrate the topology and magnitude of interaction energies between a central molecule and its neighbors.

The frameworks are typically color-coded to represent different energy components: electrostatic interactions are often shown in red, dispersion forces in green, and the total interaction energy in blue. researchgate.net The thickness of the cylinders connecting molecular pairs is proportional to the strength of the interaction.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.org This analysis interprets the complex molecular wavefunction in terms of localized, Lewis-like structures (bonds and lone pairs) and non-Lewis orbitals (antibonding and Rydberg orbitals). The delocalization of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis NBO (acceptor) corresponds to a stabilizing donor-acceptor interaction. materialsciencejournal.org

The stability of a molecule is enhanced by these hyperconjugative interactions, and the magnitude of this stabilization is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and a greater degree of electron delocalization. researchgate.net For a molecule like this compound, NBO analysis can reveal several key stabilizing interactions.

Key expected interactions contributing to the stability of this compound include:

π → π* Interactions : Significant delocalization is expected within the two aromatic rings, characterized by large E(2) values for π(C-C) → π*(C-C) transitions. These interactions are fundamental to the stability of the phenyl and chlorophenoxy groups. researchgate.net

LP → π* Interactions : The lone pairs (LP) on the oxygen atoms of the ether and carboxylic acid groups, as well as the chlorine atom, can donate electron density to the antibonding π* orbitals of the aromatic rings. These interactions, particularly n(O) → π(C-C) and n(Cl) → π(C-C), contribute to charge delocalization across the molecule. materialsciencejournal.org

Studies on structurally related molecules have quantified these interactions. For instance, analysis of similar compounds has shown significant stabilization energies from various types of electronic interactions. researchgate.net

Donor NBOAcceptor NBOInteraction TypeStabilization Energy E(2) (kcal/mol)Relevance to Molecular Stability
π(C-C)π(C-C)π-conjugationHigh (~20)Stabilizes aromatic rings through electron delocalization. researchgate.net
LP(O)π(C-C)Lone pair delocalizationModerateContributes to charge delocalization from ether/carboxyl groups to the ring. materialsciencejournal.org
LP(Cl)π(C-C)Lone pair delocalizationModerateDelocalizes electron density from the chlorine atom into the aromatic system. materialsciencejournal.org
σ(C-H)σ(C-C)σ-hyperconjugationLowContributes to overall electronic stability. researchgate.net

Note: The E(2) values are illustrative based on data from related compounds and represent the expected magnitude of interactions.

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or nucleic acid). physchemres.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. nih.gov

The process for conducting a docking study with this compound would involve several key steps:

Target Selection : A biologically relevant protein target would be chosen. The selection could be based on the known activity of structurally similar compounds. For instance, if related phenoxyacetic acid derivatives show activity against a particular enzyme, that enzyme would be a logical target. nih.gov

Preparation of Receptor and Ligand : The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. nih.gov The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation : Using software such as AutoDock, a search algorithm is employed to explore various possible binding poses of the ligand within the defined binding site of the receptor. physchemres.org

Scoring and Analysis : Each generated pose is assigned a score, typically in kcal/mol, which estimates the binding affinity. The pose with the best score (most negative value) is considered the most probable binding mode. nih.gov This predicted complex is then analyzed to identify specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. physchemres.org

For this compound, docking studies could predict its potential to inhibit specific enzymes. The benzoic acid group could act as a hydrogen bond donor and acceptor, while the aromatic rings could engage in hydrophobic and π-stacking interactions. The results would provide a hypothesis for its mechanism of action at the molecular level, guiding further experimental validation. nih.govresearchgate.net

Predictive Modeling of Molecular Descriptors Relevant to Chemical and Biological Activity (e.g., pKa, Lipophilicity)

Molecular descriptors are numerical values that encode chemical information and characterize the physicochemical properties of a molecule. frontiersin.org These descriptors are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which are used to predict the biological activity and pharmacokinetic properties of compounds. frontiersin.orgnih.gov For a potential therapeutic agent like this compound, key descriptors include pKa and lipophilicity (logP).

pKa : The pKa is the acid dissociation constant, which for this molecule refers to the acidity of the carboxylic acid proton. This value is critical as it determines the ionization state of the molecule at a given pH. At physiological pH (~7.4), a carboxylic acid group with a typical pKa of ~4-5 will be predominantly deprotonated (ionized), which significantly impacts its solubility, membrane permeability, and ability to interact with biological targets.

Lipophilicity (logP) : Lipophilicity is typically measured as the logarithm of the partition coefficient (logP) between n-octanol and water. frontiersin.org It is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. cmst.eu A balanced logP is often required for a molecule to pass through lipid cell membranes and also be sufficiently soluble in aqueous environments like blood plasma.

These and other important descriptors can be calculated using various computational programs and web servers, providing rapid assessment before synthesis. cmst.euchemaxon.com Predictive models, often employing machine learning, use these descriptors to estimate a compound's properties. chemaxon.comorientjchem.org

Molecular DescriptorDefinitionRelevance to Chemical and Biological Activity
pKaAcid dissociation constant.Determines the ionization state at physiological pH, affecting solubility and receptor binding. frontiersin.org
Lipophilicity (logP)Partition coefficient between n-octanol and water.Influences membrane permeability, solubility, and overall ADME properties. cmst.eu
Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Affects diffusion and size-related permeability. Often considered in drug-likeness rules. chemaxon.com
Polar Surface Area (PSA)Sum of surfaces of polar atoms (e.g., oxygen, nitrogen) in a molecule.Correlates with hydrogen bonding potential and is a good predictor of drug transport properties. orientjchem.org
H-Bond DonorsNumber of hydrogen atoms attached to electronegative atoms (O, N).Key determinant of binding interactions and solubility. chemaxon.com
H-Bond AcceptorsNumber of electronegative atoms (O, N) with lone pairs.Key determinant of binding interactions and solubility. chemaxon.com

Structure Activity Relationship Sar Studies for 4 3 Chlorophenoxy Methyl Benzoic Acid Analogues Non Clinical Focus

Impact of Substituent Modifications on Observed Activities

The biological activity of 4-[(3-chlorophenoxy)methyl]benzoic acid analogues is highly dependent on the nature and position of substituents on the aromatic rings. Modifications to the phenoxy moiety, in particular, have been shown to significantly influence the potency and spectrum of activity.

In studies of related benzoic acid derivatives, the position of a chloro substituent has been shown to be important. For instance, quantitative structure-activity relationship (QSAR) models for the antilisterial activity of benzoic acids have demonstrated that electronic and steric parameters for ortho substituents are key descriptors of activity. nih.gov While the parent compound has a chlorine at the meta-position, shifting this or adding other halogens can modulate activity. For example, in a series of 2-(phenoxymethyl)benzoic acid thioureides evaluated for anti-parasitic activity, analogues with a 4-chloro or 4-bromo substituent on the phenoxy ring were among the compounds that affected the structural integrity of Echinococcus multilocularis metacestodes. This suggests that halogenation at the para-position of the phenoxy ring is compatible with this type of biological activity. The specific impact of the 3-chloro pattern of the title compound would similarly be expected to create a distinct electronic profile influencing target interaction.

Table 1: Effect of Halogen Substituents on the Phenoxy Moiety of Analogous Benzoic Acid Derivatives

Substituent at Phenoxy RingObserved Activity/CommentReference Compound Class
4-ChloroActive against E. multilocularis2-(Phenoxymethyl)benzoic acid thioureides
4-BromoActive against E. multilocularis2-(Phenoxymethyl)benzoic acid thioureides
4-FluoroNot specified in anti-parasitic screen2-(Phenoxymethyl)benzoic acid thioureides
3-ChloroDefines the parent compound of interest4-[(Phenoxymethyl)]benzoic acid

The introduction of alkoxy groups, such as methoxy (B1213986) (-OCH3), and other functional groups like nitro (-NO2) or cyano (-CN), can significantly alter the biological response of phenoxymethyl (B101242) benzoic acid analogues. These groups can influence hydrogen bonding capacity, lipophilicity, and electronic distribution.

In studies on tyrosinase inhibitors, benzoic acid derivatives demonstrated that the nature of substituents plays a key role in inhibitory potential. nih.gov For instance, the presence of nitro groups in some derivatives led to potent activity. researchgate.net Similarly, in the anti-parasitic screening of 2-(phenoxymethyl)benzoic acid thioureides, compounds with a 4-nitro substituent were found to be effective against Toxoplasma gondii proliferation, with IC50 values in the low micromolar range. Conversely, these same nitro-containing compounds were largely ineffective against Giardia lamblia. This highlights the target-specific nature of SAR. A compound bearing a 4-methoxy group on the phenoxy ring was also shown to affect the integrity of E. multilocularis metacestodes, indicating that electron-donating groups are also tolerated for certain activities.

Table 2: Influence of Non-Halogen Functional Groups on the Biological Activity of Analogues

Substituent at Phenoxy Ring (para-position)Target OrganismObserved Activity
Nitro (-NO2)Toxoplasma gondiiInhibits proliferation (IC50 ~1 µM)
Nitro (-NO2)Giardia lambliaLargely ineffective
Methoxy (-OCH3)Echinococcus multilocularisAffects structural integrity
Cyano (-CN)Echinococcus multilocularisAffects structural integrity
Trifluoromethyl (-CF3)Echinococcus multilocularisAffects structural integrity

For benzoic acid derivatives, it has been shown that hydrophilic substituents on the phenyl ring are often necessary to facilitate interaction and binding to polar amino acid residues at a target site. Conversely, the aromatic core is critical for enhancing hydrophobic interactions. In the context of enzyme inhibition, a study on α-amylase inhibitors showed that the position of hydroxyl groups on the benzoic acid ring had a significant impact. A hydroxyl group at the 2-position strongly enhanced inhibitory activity, whereas a methoxy group at the same position had a negative effect, indicating a subtle interplay of steric and electronic factors. nih.gov QSAR studies on other benzoic acid derivatives have found that activity can be described by equations incorporating lipophilicity parameters (like K) and the ionization state (pKa), underscoring the importance of these physicochemical properties. nih.gov The 3-chloro substituent of the title compound is electron-withdrawing, which would influence the acidity of the benzoic acid proton and the electrostatic potential of the entire molecule, thereby modulating its interaction with biological targets.

Mechanistic Insights into Compound-Target Interactions (Non-Clinical)

Understanding how these compounds interact with their biological targets at a molecular level is crucial for elucidating their mechanism of action and for rational drug design.

The biological effects of this compound analogues are often initiated by their binding to specific enzymes or receptors. The affinity and specificity of this binding are dictated by the compound's structure.

Molecular docking studies are a powerful tool for predicting and analyzing these interactions. For example, docking studies of a benzoic acid derivative with the enzyme carbonic anhydrase revealed that the molecule fits well into the target protein's active site, indicating its potential as an inhibitor. researchgate.net Such studies often show the importance of hydrogen bonds, for instance between the carboxylic acid group of the ligand and key amino acid residues (like histidine) in the active site. nih.gov Hydrophobic interactions between the aromatic rings of the compound and nonpolar residues of the protein also contribute significantly to the binding energy. nih.gov

In studies of benzoic acid derivatives targeting the enzyme trans-sialidase from Trypanosoma cruzi, certain analogues showed moderate inhibition. semanticscholar.org Molecular docking suggested a binding model where the para-aminobenzoic acid moiety was crucial for the interaction. semanticscholar.org The binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), is a quantitative measure of the strength of this interaction. For opioid receptors, it was found that introducing different substituents on analogues could increase binding affinity by several folds, demonstrating high sensitivity to structural changes. nih.gov

Beyond simple binding, understanding the downstream consequences is key to defining the mechanism of action. This can range from competitive inhibition of an enzyme's catalytic activity to the disruption of cellular structures.

For enzyme inhibitors, the mechanism often involves blocking the active site, preventing the natural substrate from binding. This is a common mechanism for benzoic acid derivatives that inhibit enzymes like α-amylase and tyrosinase. nih.govnih.gov The carboxylic acid group is often essential, forming critical interactions that anchor the inhibitor in the active site. nih.gov

In the case of the anti-parasitic activity of 2-(phenoxymethyl)benzoic acid thioureides, the observed mechanism was the disruption of the structural integrity of E. multilocularis metacestodes. This suggests a mechanism that may involve interference with cellular membranes or key structural proteins rather than specific enzyme inhibition. For Toxoplasma gondii, the mechanism was described as the inhibition of tachyzoite proliferation, which could result from the inhibition of a crucial enzyme or disruption of another vital cellular process. The planar nature of the aromatic systems in these molecules is thought to facilitate binding to target pockets, a feature common to many bioactive benzoic acid derivatives.

Comparative Analysis with Structurally Related Bioactive Molecules and Herbicides

The biological potential of this compound can be contextualized through a comparative analysis of its structural motifs with other known bioactive molecules, particularly herbicides that share similar chemical features. The core structure, which consists of a substituted phenoxy ring linked to an acidic moiety, is a well-established pharmacophore in agrochemicals. Variations in the nature of the acidic group, the type and position of substituents on the aromatic rings, and the linker connecting these key features are critical in defining the molecule's biological activity and selectivity.

A primary comparison can be made with the chlorophenoxy class of herbicides. These compounds are synthetic auxins that disrupt normal plant growth processes, leading to the death of susceptible species, primarily broadleaf weeds. ontosight.aimt.govwikipedia.org Structurally, chlorophenoxy herbicides consist of a chlorine- or methyl-substituted aromatic ring attached through an ether bond to a simple aliphatic carboxylic acid. taylorandfrancis.com

Key differences and similarities between this compound and prominent herbicides highlight crucial structure-activity relationships:

Phenoxyacetic Acids vs. Phenoxymethyl Benzoic Acids : The most significant difference lies in the acidic portion of the molecule. Herbicides like 2,4-D and MCPA are phenoxyacetic acids, where the carboxyl group is separated from the phenoxy oxygen by a single methylene (B1212753) group (-O-CH₂-COOH). scielo.brwikipedia.org In contrast, this compound incorporates a benzoic acid moiety, where the carboxyl group is part of a separate aromatic ring. This fundamental change alters the molecule's rigidity, spatial geometry, and the electronic distance between the chlorophenoxy ring and the acidic functional group, which are all critical factors for auxin-like activity.

Substitution Pattern : The biological activity of phenoxyacetic acid derivatives is highly dependent on the number and position of substituents on the aromatic ring. mdpi.comnih.gov For instance, 2,4-D features chlorine atoms at the 2 and 4 positions, while MCPA has a chlorine at the 4-position and a methyl group at the 2-position. ontosight.ai The subject compound, with its single chlorine at the 3-position of the phenoxy ring, presents a different electronic and steric profile, which would be expected to influence its interaction with biological targets.

Another important comparative group is the benzoic acid herbicides, which also function as synthetic auxins. nih.gov Dicamba is a prime example, acting as a plant growth regulator that causes uncontrolled growth and eventual death in susceptible plants. wikipedia.orgorst.edu

Benzoic Acid Core : Both this compound and Dicamba are built upon a benzoic acid scaffold. However, Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a single-ring structure, lacking the phenoxymethyl extension. nih.govherts.ac.uk The comparison underscores that a substituted benzoic acid ring itself is a recognized structural motif for herbicidal activity. The addition of the (3-chlorophenoxy)methyl group to the benzoic acid core in the title compound creates a hybrid structure, combining features from both phenoxyalkanoic acid and benzoic acid herbicide classes.

The following table provides a direct structural comparison with these well-known herbicides.

CompoundCore Acid StructureLinker to Phenoxy GroupSubstitution on Phenoxy RingMechanism of Action
This compoundBenzoic AcidMethylene (-CH₂-)3-ChloroNot specified
2,4-D (2,4-Dichlorophenoxyacetic acid)Acetic AcidDirect Ether (-O-)2,4-DichloroSynthetic Auxin mt.gov
MCPA ((4-Chloro-2-methylphenoxy)acetic acid)Acetic AcidDirect Ether (-O-)4-Chloro, 2-MethylSynthetic Auxin wikipedia.org
Dicamba (3,6-dichloro-2-methoxybenzoic acid)Benzoic AcidN/A (Single Ring)N/ASynthetic Auxin herts.ac.uk

Beyond herbicides, molecules with structural similarities have been investigated for other biological activities. For example, derivatives of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for antimicrobial properties. mdpi.com Although the ether-methyl linker is replaced by a sulfonyl group (-SO₂-), the general architecture of a substituted phenyl ring linked to a benzoic acid remains. This demonstrates the versatility of the benzoic acid scaffold in medicinal and agricultural chemistry, where modifications to the linker and substituent groups can direct the molecule toward different biological targets and applications.

Biological Activity Investigations Non Human and in Vitro/in Silico Research

In Vitro Screening and Potency Determination

In vitro assays are fundamental to determining the intrinsic biological activity of a compound, including its potential toxicity and efficacy against various targets.

Antimicrobial Activity against Bacterial Strains (e.g., Gram-positive, Gram-negative)

A comprehensive search of scientific databases did not yield specific studies evaluating the antimicrobial activity of 4-[(3-Chlorophenoxy)methyl]benzoic acid against either Gram-positive or Gram-negative bacterial strains. While related benzoic acid derivatives have been investigated for such properties, no data is available for this specific isomer.

Antifungal Activity Evaluations

Similarly, there is no available research in the public domain that specifically details the evaluation of this compound for its antifungal properties against any fungal species.

Enzyme Inhibition Studies (e.g., acetylcholinesterase, soluble epoxide hydrolase)

There are no specific experimental studies available that report the inhibitory effects of this compound on enzymes such as acetylcholinesterase or soluble epoxide hydrolase. Research on enzyme inhibition is common for benzoic acid scaffolds, but data for this compound has not been published.

Cellular Pathway Modulation Studies (Non-Human Cell Lines)

Understanding how a compound interacts with and modulates cellular pathways is crucial for elucidating its mechanism of action.

Modulation of Proteostasis Network Components (e.g., ubiquitin-proteasome system, autophagy-lysosome pathway)

No research has been published detailing the effects of this compound on the components of the proteostasis network. Investigations into its potential influence on the ubiquitin-proteasome system or the autophagy-lysosome pathway in non-human cell lines have not been reported.

Influence on Cell Signaling Pathways and Cellular Metabolism

The effect of this compound on specific cell signaling pathways or on broader cellular metabolism has not been a subject of published research. Consequently, there is no information regarding its potential to modulate these critical cellular functions.

Evaluation in Model Biological Systems (Non-Human Organisms/Models)

Assessment of Herbicide Activity and Plant Growth Regulation in Agricultural Models

No specific studies evaluating the herbicidal efficacy or plant growth regulatory effects of this compound on agricultural plant models were identified. Research in the field of phenoxy herbicides, a class to which this compound belongs, has historically focused on other derivatives such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-Methyl-4-chlorophenoxyacetic acid (MCPA). These compounds are well-documented as synthetic auxins that can induce uncontrolled growth in broadleaf weeds, leading to their use as selective herbicides in cereal crops. taylorandfrancis.comnih.gov

Without specific research on this compound, no data tables on its performance as a herbicide or plant growth regulator can be compiled.

Environmental Fate and Degradation Studies of 4 3 Chlorophenoxy Methyl Benzoic Acid

Environmental Persistence and Mobility Assessment

The persistence and mobility of a chemical compound in the environment are governed by its interactions with soil, water, and air, as well as its intrinsic chemical properties.

Terrestrial Fate (e.g., soil mobility, adsorption to soil matrices, leaching potential)

The movement and binding of chlorophenoxy and phenoxybenzoic acid compounds in soil are critically influenced by soil composition and pH. Generally, these acidic compounds are weakly adsorbed in most agricultural soils, which can lead to mobility and a potential for leaching. researchgate.net

Adsorption to soil particles is a key process that retains a herbicide where it is active and determines its potential for transport. nih.gov This process is reversible and reaches an equilibrium between the amount of herbicide bound to soil colloids (clay and organic matter) and the amount dissolved in the soil water. nih.gov Key factors influencing this equilibrium include:

Soil Organic Carbon: A higher organic carbon content in soil generally increases the adsorption of these compounds. Studies on MCPA have shown a positive correlation between soil organic carbon content and the extent of sorption. nih.gov

Clay Content: Clay minerals can also contribute to the adsorption of acidic herbicides.

Soil pH: As weak acids, the charge of these molecules is pH-dependent. At the normal pH range of most soils (pH 5–8), they exist primarily in their anionic (negatively charged) form, which is repelled by the negatively charged surfaces of clay and organic matter, leading to lower adsorption and higher mobility. researchgate.net As pH decreases, more of the herbicide is in its neutral molecular form, which is more readily adsorbed. researchgate.net

Due to their tendency for weak sorption, compounds like MCPA, 3-CBA, and 4-CBA are considered to have a high potential for leaching through the soil profile, which could lead to groundwater contamination. researchgate.nettandfonline.com

Table 1: Soil Sorption Coefficients for Analogue Compounds

CompoundSoil TypeSorption Coefficient (Kf) [mg(1-1/n) kg-1 L(1/n)]Reference
MCPAVarious Agricultural Soils0.37 - 1.03 nih.gov
MCPAChernitsa0.96 researchgate.net
MCPARegosol0.40 researchgate.net

Aquatic Fate (e.g., adsorption to suspended solids and sediments)

In aquatic systems, the fate of chlorophenoxy and phenoxybenzoic acids is largely dictated by their high water solubility and weak affinity for sediments. epa.gov

Adsorption to Sediments: Similar to soil, adsorption to suspended solids and bottom sediments is generally low. epa.gov Estimated soil adsorption coefficients for 3-CBA and 4-CBA suggest they will not adsorb significantly to sediment and suspended organic matter. tandfonline.com However, it has been noted that 3-PBA can be absorbed by sediment, which in turn can increase its persistence and half-life in the aquatic environment. nih.gov The accumulation is influenced by the compound's form, concentration, solubility, and the water's pH. epa.gov

Solubility: Phenoxy acids are highly soluble in water, which facilitates their transport to surface and groundwater. epa.gov This property, combined with their weak adsorption, means they are likely to remain predominantly in the water column rather than partitioning to sediments.

Volatilization Studies from Environmental Compartments

Volatilization, the process of a chemical moving from soil or water into the atmosphere, is generally not considered a significant environmental fate pathway for chlorophenoxy and phenoxybenzoic acids, particularly when they are in their salt forms.

From Water: The tendency to volatilize from water is low. For 3-chlorobenzoic acid, the volatilization half-life from a model river was calculated to be extremely long, at 1180 days. Similarly, volatilization is not expected to be a significant fate process for 4-chlorobenzoic acid. tandfonline.com

From Soil: Volatilization from moist soil surfaces is also not expected to be a significant dissipation route. tandfonline.com

The form of the chemical is important, as low molecular weight esters of chlorophenoxy herbicides are more volatile than the parent acids or their salt forms. nih.gov These compounds can be transported in the atmosphere as vapor or droplets after application. nih.gov

Degradation Pathways and Kinetics in Environmental Matrices

The breakdown of these compounds in the environment occurs through both biological and chemical processes, with biodegradation and photodegradation being the most significant.

Biodegradation Mechanisms and Rates (e.g., role of microbial activity, environmental half-lives)

Biodegradation is the primary route of elimination for chlorophenoxy and phenoxybenzoic acids from the environment. nih.gov A wide variety of soil and water microorganisms are capable of using these compounds as a source of carbon and energy.

Mechanisms: Microbial degradation typically involves a series of enzymatic reactions. For chlorinated compounds, a key initial step is often dehalogenation (removal of the chlorine atom), which reduces the molecule's toxicity. nih.gov This is followed by the cleavage of the aromatic ring. For example, the degradation of 4-CBA by Arthrobacter sp. proceeds through dehalogenation to form 4-hydroxybenzoate, which is then further metabolized. nih.gov The degradation of 3-PBA by Bacillus sp. has been shown to produce intermediates such as protocatechuate and phenol (B47542). plos.orgpsu.edu Both aerobic and anaerobic bacteria can degrade these compounds, though the specific pathways and rates can differ.

Microbial Activity: The rate of biodegradation is highly dependent on environmental conditions that affect microbial growth, such as temperature, pH, moisture, and the availability of other nutrients. researchgate.netepa.gov Several bacterial genera have been identified as effective degraders, including Pseudomonas, Bacillus, Arthrobacter, and Sphingomonas. nih.govplos.org Inoculating contaminated soil with specific, highly efficient bacterial strains has been shown to dramatically decrease the half-life of these compounds compared to degradation by indigenous microorganisms alone. plos.orgpsu.edu

Environmental Half-Lives: The half-life (the time it takes for half of the initial amount of a substance to degrade) varies widely depending on the specific compound and environmental conditions.

Table 2: Biodegradation Half-Lives for Analogue Compounds

CompoundMatrixConditionHalf-Life (t1/2)Reference
3-Phenoxybenzoic Acid (3-PBA)SoilNatural environment120 - 180 days nih.gov
3-Phenoxybenzoic Acid (3-PBA)Non-sterilized soil + Bacillus sp. DG-02Lab study3.44 days plos.orgpsu.edu
4-Chlorobenzoic Acid (4-CBA)SoilAerobic64 days tandfonline.com
4-Chlorobenzoic Acid (4-CBA)Anaerobic Sediment-235 days
MCPATopsoil (Chernitsa)Lab study2.2 days researchgate.net
MCPATopsoil (Regosol)Lab study11.7 days researchgate.net
MCPATopsoilsLab study4.9 - 9.6 days nih.gov
MCPASubsoilsLab study11.6 - 23.4 days nih.gov

Photodegradation Processes and Quantum Yields

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. For compounds in aquatic environments, this can be a significant degradation pathway, especially in clear, shallow, sunlit waters. epa.gov

Photodegradation Processes: The process can occur through two main mechanisms:

Direct Photodegradation: Occurs when the chemical molecule itself absorbs light energy, promoting it to an excited state that leads to its breakdown. epa.gov

Indirect Photodegradation: Occurs when other substances in the water, such as nitrates or humic acids, absorb light and produce highly reactive species (e.g., hydroxyl radicals). These reactive species then attack and degrade the target compound. epa.gov

Studies on chlorophenoxy herbicides and chlorobenzoic acids show that they undergo photodegradation upon UV irradiation. The efficiency of this process can be greatly enhanced by Advanced Oxidation Processes (AOPs), which involve combining UV light with oxidants like hydrogen peroxide (H₂O₂) or catalysts (e.g., photo-Fenton reaction with iron salts), leading to more rapid and complete mineralization of the compounds to CO₂, water, and mineral acids. The degradation of p-chlorobenzoic acid has been shown to follow pseudo-first-order reaction kinetics under both direct photolytic and photocatalytic conditions.

Quantum Yields: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It represents the fraction of absorbed photons that result in a specific chemical transformation. A higher quantum yield indicates a more efficient photochemical reaction. While the kinetics of photodegradation for chlorophenoxy and chlorobenzoic acids have been studied, specific quantum yield values for these compounds are not readily available in the reviewed scientific literature.

Chemical Degradation

No specific studies detailing the chemical degradation of 4-[(3-Chlorophenoxy)methyl]benzoic acid through oxidation, hydrolysis, or advanced oxidation processes like Fenton reactions were identified. The stability of the molecule towards these degradation pathways remains uncharacterized in environmental contexts. Without experimental data, it is not possible to provide information on its reaction kinetics, degradation efficiency under various conditions, or the resulting transformation products.

Identification and Characterization of Environmental Metabolites

Consistent with the absence of degradation studies, there is no available information on the environmental metabolites of this compound. The identification and characterization of metabolites are contingent upon conducting degradation experiments under controlled environmental simulations. As no such studies have been published, the potential biotransformation or chemical transformation products that could be formed in soil, water, or sediment are currently unknown.

Due to the absence of research findings, data tables summarizing degradation conditions, efficiency, or metabolite identification cannot be generated. Further empirical research is required to elucidate the environmental behavior and persistence of this compound.

Future Research Directions and Potential Academic Applications for 4 3 Chlorophenoxy Methyl Benzoic Acid

Opportunities for Rational Design and Synthesis of Novel Analogues

The core structure of 4-[(3-Chlorophenoxy)methyl]benzoic acid is a versatile template for the rational design and synthesis of new molecules with potentially enhanced biological activities or novel physicochemical properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogues. nih.gov By systematically modifying different parts of the molecule, researchers can elucidate the structural requirements for a desired effect.

Key areas for modification include:

Substitution on the Phenoxy Ring: The position and nature of the halogen substituent on the phenoxy ring can be altered. Introducing different halogens (e.g., fluorine, bromine, iodine) or other electron-withdrawing or electron-donating groups could significantly impact the compound's electronic properties and, consequently, its biological interactions.

Modification of the Benzoic Acid Moiety: The carboxylic acid group can be esterified, converted to an amide, or replaced with other acidic isosteres such as tetrazoles or sulfonamides. These changes would alter the compound's acidity, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.

Alterations to the Methylene (B1212753) Linker: The ether linkage could be replaced with other functional groups like thioethers, sulfones, or amides to explore the impact on conformational flexibility and stability.

The synthesis of these novel analogues can be achieved through established organic chemistry methodologies. For instance, the core ether linkage is typically formed via a Williamson ether synthesis, reacting a substituted phenol (B47542) with a benzyl (B1604629) halide. Subsequent modifications can be carried out using standard functional group interconversion reactions. mdpi.com

Table 1: Potential Modifications and Synthetic Strategies for Novel Analogues
Modification SitePotential ModificationsSynthetic StrategyAnticipated Impact
Phenoxy RingSubstitution with F, Br, I, NO2, OCH3Nucleophilic aromatic substitution on a dihalobenzene precursorAltered electronic properties and binding affinity
Benzoic AcidEsterification, Amidation, Conversion to TetrazoleFischer esterification, amide coupling reactions, [2+3] cycloadditionModified solubility, bioavailability, and metabolic stability
Methylene LinkerReplacement with S, SO, SO2Thioether synthesis followed by oxidationChanges in bond angles, flexibility, and metabolic stability

Exploration of New Biological Targets and Mechanistic Hypotheses

While the biological activities of some related phenoxyacetic acid and benzoic acid derivatives have been explored, the specific biological targets of this compound remain largely uninvestigated. Future research should focus on screening this compound and its rationally designed analogues against a wide array of biological targets to uncover new therapeutic or agrochemical applications.

Potential areas of investigation include:

Antimicrobial Activity: Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown antimicrobial activity against Gram-positive bacteria. mdpi.comnih.gov It is plausible that this compound and its analogues could also exhibit antibacterial or antifungal properties. Mechanistic studies could explore whether these compounds act by disrupting cell membranes, inhibiting essential enzymes, or interfering with biofilm formation. nih.gov

Enzyme Inhibition: Benzoic acid derivatives have been reported to inhibit various enzymes. researchgate.net Screening against enzyme families such as kinases, proteases, or oxidoreductases could reveal novel inhibitory activities. For instance, some benzoic acid derivatives have shown potential as inhibitors of α-amylase, which is relevant for managing diabetes. mdpi.com

Agrochemical Applications: The phenoxyacetic acid substructure is present in many herbicides. Investigating the potential of this compound and its derivatives as herbicides, fungicides, or insecticides is a promising avenue.

Mechanistic hypotheses can be formulated based on the structural features of the compound. The lipophilic chlorophenoxy moiety may facilitate membrane transport, while the benzoic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets.

Advancements in High-Throughput Synthetic Methodologies and Automation

To efficiently explore the vast chemical space around the this compound scaffold, the adoption of high-throughput synthetic methodologies and automation is essential. These approaches allow for the rapid synthesis of large libraries of analogues for biological screening.

Key technologies and strategies include:

Parallel Synthesis: This technique enables the simultaneous synthesis of multiple compounds in a spatially separated manner, typically in multi-well plates. This can be applied to the synthesis of ester or amide libraries from the parent carboxylic acid.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety. This can be particularly advantageous for reactions that are difficult to control in batch processes.

Robotic Automation: Automated platforms can perform repetitive tasks such as liquid handling, purification, and analysis, freeing up researchers' time and increasing reproducibility.

By combining these technologies, it is possible to create a streamlined workflow for the design, synthesis, and screening of novel this compound derivatives, accelerating the discovery of new lead compounds.

Integration of Advanced Computational Approaches in Drug and Agrochemical Discovery

Computational chemistry and molecular modeling are indispensable tools in modern drug and agrochemical discovery. nih.gov These approaches can be leveraged to guide the rational design of this compound analogues and to predict their biological activities, thereby reducing the time and cost associated with experimental studies.

Key computational methods include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov If a biological target is identified, docking studies can be used to design analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of virtual compounds and to prioritize them for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the dynamic behavior of a ligand-receptor complex over time, offering insights into the stability of the interaction and the role of solvent molecules. nih.gov

In Silico ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify candidates with favorable pharmacokinetic and safety profiles at an early stage. nih.gov

The integration of these computational approaches with experimental synthesis and testing creates a powerful iterative cycle for the optimization of lead compounds derived from the this compound scaffold.

Contributions to Environmental Remediation and Sustainable Chemistry Research

Beyond its potential biological applications, this compound and its derivatives could also find utility in environmental remediation and sustainable chemistry research.

Bioremediation: Research could be conducted to identify microorganisms capable of degrading this compound. This could lead to the development of bioremediation strategies for environments contaminated with this or structurally related compounds.

Green Chemistry: The synthesis of this compound and its analogues can be optimized to align with the principles of green chemistry. This includes the use of environmentally benign solvents, catalysts, and renewable starting materials. For example, research into biocatalytic methods for the synthesis of benzoic acid derivatives from renewable feedstocks is an active area of investigation. nih.gov The development of greener synthetic routes would minimize the environmental footprint of producing these compounds. astrazeneca.com

By exploring these avenues, research on this compound can contribute not only to the development of new products but also to the advancement of more sustainable chemical practices.

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
4-[(4-chlorophenyl)sulfonyl]benzoic acid

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagentsConditionsYieldReference
A3-Chlorophenol, 4-fluorobenzonitrile, KOH175°C, 20 min99%
B3-Chlorophenol, Cs₂CO₃, DMF100°C, 5 min~80%

Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) resolve aromatic protons (δ 7.0–8.1 ppm) and the methylene bridge (δ ~4.8–5.2 ppm). For example, a related compound showed distinct splitting patterns for substituents on the benzene rings .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 275–280) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for verifying stereochemistry and intermolecular interactions .

What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Pharmacophore Development : The chlorophenoxy and benzoic acid moieties enable interactions with enzymes (e.g., kinases) or receptors. Analogous compounds inhibit inflammatory pathways or act as enzyme modulators .
  • Prodrug Synthesis : The carboxylic acid group facilitates conjugation with bioactive molecules (e.g., via esterification) for targeted delivery .

Advanced Research Questions

How can conflicting data in spectroscopic characterization be resolved?

Methodological Answer:

  • Contradiction Analysis : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or impurities. Cross-validate with high-resolution MS and elemental analysis.
  • Case Study : A reported δ 7.32 ppm signal for aromatic protons in CDCl₃ vs. δ 7.13–7.51 ppm in DMSO-d₆ highlights solvent-dependent shifts. Use deuterated solvents consistently and compare with literature databases.

What strategies improve synthetic efficiency for scale-up in academic labs?

Methodological Answer:

  • Catalyst Screening : FeCl₃ or Pd-based catalysts may reduce reaction time (e.g., from 12 h to 2 h) .
  • Microwave-Assisted Synthesis : Reduces time and energy (e.g., 30-minute reactions at 150°C) while maintaining >90% yield .
  • Workflow Integration : Automated platforms (e.g., AI-driven retrosynthesis tools) predict optimal routes using databases like Reaxys .

How do computational methods aid in retrosynthetic planning for derivatives?

Methodological Answer:

  • AI Tools : Platforms like Pistachio or Reaxys propose one-step routes using template relevance models. For example, retrosynthesis of this compound derivatives prioritizes aryl ether formation .
  • Feasibility Scoring : Algorithms rank precursors by cost, availability, and reaction plausibility (min. plausibility >0.01) .

What safety protocols are essential for handling this compound?

Methodological Answer:

  • Toxicity Data : While specific toxicity is unreported, analogous chlorinated aromatics require PPE (gloves, goggles) and fume hoods .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

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4-[(3-Chlorophenoxy)methyl]benzoic acid
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Reactant of Route 2
4-[(3-Chlorophenoxy)methyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.